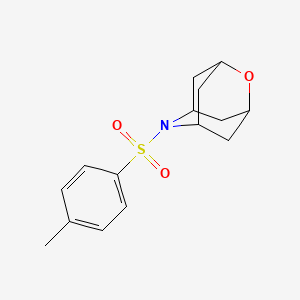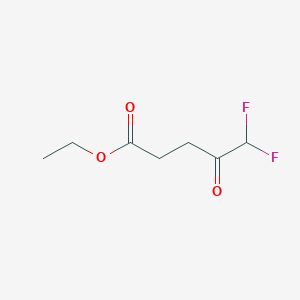![molecular formula C17H11F3O3 B1391599 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid CAS No. 722522-75-0](/img/structure/B1391599.png)
4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid
Overview
Description
“4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid” is a chemical compound with the molecular formula C17H11F3O3 . It has a molecular weight of 320.268 . It is categorized under carboxylic acids . This compound is primarily used for research purposes .
Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.268 . It is categorized under carboxylic acids . This compound is primarily used for research purposes .Scientific Research Applications
1. Base-Catalyzed Hydrolysis
Research involving similar phenyl esters of benzoic acids, like 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid, has investigated their base-catalyzed hydrolysis. Bauerová and Ludwig (2000) synthesized model phenyl esters and studied their kinetics of hydrolysis, which occurred by the BAc2 mechanism, to establish kinetic acidity scales and understand substituent effects on these reactions (Bauerová & Ludwig, 2000).
2. Photophysical Properties
The photophysical properties of derivatives of benzoic acids are another area of research interest. Chisholm et al. (2015) explored the electronic and spectroscopic properties of avobenzone derivatives attached to Mo₂ quadruple bonds, which could be relevant for understanding the properties of similar benzoic acid derivatives (Chisholm et al., 2015).
3. Quantitative Structure-Metabolism Relationships
Ghauri et al. (1992) conducted a study focusing on quantitative structure-metabolism relationships for substituted benzoic acids in rats. This research provides insight into the metabolic fate of compounds like 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid in vivo, which is crucial for understanding its biological interactions and potential therapeutic applications (Ghauri et al., 1992).
4. Benzoic Acid Biosynthesis
Understanding the biosynthesis of benzoic acid is important for comprehending the synthetic pathways and applications of its derivatives. Hertweck et al. (2001) described the mechanism of benzoic acid biosynthesis in plants and bacteria, which can provide context for the synthesis of 4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid and its applications (Hertweck et al., 2001).
5. PPARgamma Agonists
Research into the structure-activity relationship of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists by Cobb et al. (1998) provides insights into the potential use of similar benzoic acid derivatives in medical applications, especially in the development of therapeutic agents (Cobb et al., 1998).
properties
IUPAC Name |
4-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3/c18-17(19,20)14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUJMXXCIWPUBR-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















